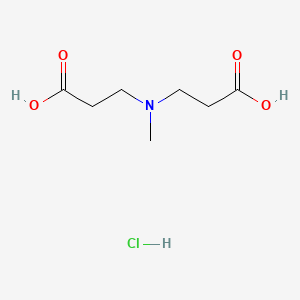

N-(2-Carboxyethyl)-N-methyl-b-alanine HCl

描述

Contextualization within the Landscape of Amino Acid and Peptidomimetic Chemistry

Amino acids are the fundamental building blocks of proteins. However, the exploration of non-natural amino acids, such as β-alanine, has opened new avenues in chemical and biological research. β-Alanine is the only naturally occurring β-amino acid, meaning its amino group is attached to the second carbon atom from the carboxyl group, unlike in α-amino acids where it is attached to the first. nih.gov This structural difference makes peptides containing β-alanine resistant to enzymatic degradation.

The modification of β-alanine, particularly through N-substitution, places it firmly in the realm of peptidomimetic chemistry. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or bioavailability. N-substituted β-alanine derivatives serve as monomers for a class of polypeptide mimics known as poly(β-peptoid)s, which possess excellent biocompatibility and resistance to proteolysis. acs.org The ability to introduce a wide variety of N-substituents allows for the creation of functional polymers with diverse chemical properties. acs.org

Significance of N-Alkylation in Amino Acid Structure and Function

N-alkylation, and specifically N-methylation, is a common and impactful modification in amino acid and peptide chemistry. monash.edu The addition of an alkyl group, such as a methyl group, to the nitrogen atom of an amino acid has several significant consequences.

Firstly, N-methylation increases the lipophilicity of the molecule. monash.edu This can enhance solubility in non-aqueous environments and improve permeability across biological membranes, which are often crucial attributes for therapeutic candidates. monash.edu Secondly, the replacement of the amino hydrogen with an alkyl group removes a hydrogen bond donor. monash.edu This modification can profoundly affect the conformational preferences of a peptide chain and alter its binding interactions with biological targets. monash.edu While this can sometimes discourage binding, it can also be used strategically to fine-tune the specificity and activity of a molecule. monash.edu The development of catalytic methods for the direct N-alkylation of amino acids using alcohols highlights the importance of these derivatives as building blocks in chemical synthesis. nih.gov

Research Rationale for Investigating N-(2-Carboxyethyl)-N-methyl-β-alanine HCl

While specific research applications for N-(2-Carboxyethyl)-N-methyl-β-alanine HCl are not widely documented in public literature, a clear research rationale can be inferred from its unique structure. The molecule is an N-methylated derivative of 3,3'-Iminodipropionic acid. nih.gov This parent structure, along with the closely related N-methyliminodiacetic acid (MIDA), is a well-known chelating agent, capable of binding to metal ions. wikipedia.orgresearchgate.net

The structure of N-(2-Carboxyethyl)-N-methyl-β-alanine features a central tertiary amine nitrogen flanked by two carboxyethyl groups. This arrangement of a nitrogen atom and two carboxylate groups makes it a tripodal ligand capable of coordinating with metal ions. The key motivations for investigating this specific compound likely include:

Exploring Novel Chelating Properties: The introduction of the N-methyl group, compared to its secondary amine parent 3,3'-Iminodipropionic acid, would alter the steric and electronic environment around the nitrogen donor atom. This modification could change the stability, selectivity, and kinetics of metal complex formation. Researchers may be interested in how these changes affect its performance as a chelating agent for various applications, from industrial processes to biological systems. researchgate.net

Use as a Functional Monomer or Building Block: Analogous to how N-methyliminodiacetic acid (MIDA) is used as a versatile building block for the iterative synthesis of complex small molecules and natural products, N-(2-Carboxyethyl)-N-methyl-β-alanine could be explored for similar purposes. acs.orggrillolabuc.comillinois.edu Its two carboxylic acid functional groups provide handles for polymerization or for attachment to other molecular scaffolds, creating materials with built-in metal-binding sites.

The hydrochloride salt form suggests that the compound is prepared and handled as a stable, water-soluble solid, which is convenient for many research applications.

Data Tables

Table 1: Physicochemical Properties of N-(2-Carboxyethyl)-N-methyl-β-alanine

| Property | Value | Source |

| CAS Number | 21555-95-3 | cymitquimica.com |

| Molecular Formula | C₇H₁₃NO₄ | cymitquimica.com |

| Molecular Weight (Free Amine) | 175.18 g/mol | cymitquimica.com |

| Molecular Weight (HCl Salt) | 211.64 g/mol | Calculated |

| Appearance | Solid | cymitquimica.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

3-[2-carboxyethyl(methyl)amino]propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4.ClH/c1-8(4-2-6(9)10)5-3-7(11)12;/h2-5H2,1H3,(H,9,10)(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKYPGYWCTVAFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)CCC(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89896-03-7 | |

| Record name | 3-[(2-carboxyethyl)(methyl)amino]propanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity, Transformation, and Application As a Synthetic Building Block

Reaction Mechanisms and Pathways Involving the N-(2-Carboxyethyl)-N-methyl-β-alanine Core

The reactivity of the N-(2-Carboxyethyl)-N-methyl-β-alanine core is primarily centered on its two carboxyl groups and the influence of the central nitrogen atom. These features enable its participation in cyclization, amidation, and esterification reactions, providing pathways to a diverse array of more complex molecules.

N-substituted β-alanines are well-established precursors for the synthesis of various heterocyclic systems, with the pyrimidine (B1678525) skeleton being a prominent example due to its prevalence in pharmaceuticals, fungicides, and herbicides. nih.gov The core structure of N-(2-Carboxyethyl)-N-methyl-β-alanine is amenable to cyclization reactions with suitable reagents to form saturated heterocyclic rings.

One of the most significant cyclization pathways involves the reaction of N-aryl-β-alanines with urea (B33335) or potassium thiocyanate (B1210189) to yield 1-aryl-substituted dihydropyrimidinediones or their 2-thio analogues, respectively. nih.gov This transformation proceeds through the formation of an intermediate ureide or thioureide, which then undergoes intramolecular cyclization with the elimination of water or hydrogen sulfide. The N-methyl group in N-(2-Carboxyethyl)-N-methyl-β-alanine would occupy the 1-position of the resulting pyrimidinedione ring, while the N-(2-carboxyethyl) group would represent a significant substituent at this position, influencing the properties of the final heterocyclic compound. The reaction of N-substituted β-alanines with ethyl acetoacetate (B1235776) can also lead to the formation of tetrahydropyridone derivatives. nih.gov The general approach for these syntheses highlights the utility of the β-alanine framework as a key structural motif for building complex heterocyclic systems. nih.gov

| β-Alanine Derivative | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| N-Aryl-β-alanine | Urea | 1-Aryl-dihydropyrimidinedione | nih.gov |

| N-Aryl-β-alanine | Potassium Thiocyanate | 1-Aryl-dihydro-pyrimidinone-2-thione | nih.gov |

| N-Aryl-α-methyl-β-alanine | Ethyl Acetoacetate | 1-Aryl-tetrahydropyridone | nih.gov |

The two carboxylic acid groups of N-(2-Carboxyethyl)-N-methyl-β-alanine are primary sites for functionalization through amidation and esterification. These reactions allow for the covalent attachment of a wide variety of molecular fragments, significantly expanding the structural diversity of compounds that can be derived from this core.

Amidation: The carboxyl groups can be converted to amides by reaction with primary or secondary amines using standard peptide coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by conversion to a more reactive acyl chloride or ester intermediate. This functionalization is fundamental to the synthesis of poly(β-peptoid)s, which are N-substituted poly-β-alanines. chinesechemsoc.orgnih.gov The process involves the formation of amide bonds, which can be achieved through methods like the ring-opening polymerization of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs). chinesechemsoc.orgchinesechemsoc.org

Esterification: The carboxylic acid moieties can be readily converted to esters through reaction with alcohols under acidic conditions (Fischer esterification) or by other methods such as reaction with alkyl halides after deprotonation of the acid. This allows for the introduction of various alkyl or aryl groups, modulating properties like solubility and reactivity. For instance, the synthesis of β-alanine-containing dipeptides has been demonstrated using β-alanine-benzyl ester as an acyl donor. nih.govresearchgate.net

| Reaction | Reagents | Functional Group Introduced | Potential Application |

|---|---|---|---|

| Amidation | Amine (R-NH2), Coupling Agent (e.g., EDC) | Amide (-CONH-R) | Peptidomimetic synthesis, Polymer attachment |

| Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COO-R) | Prodrug design, Solubility modification |

| Polymerization | Conversion to β-NNTA, Amine initiator | Poly(β-peptoid) chain | Biomaterial development nih.gov |

Role as a Key Intermediate in Complex Molecule Synthesis

Due to its inherent functionality, N-(2-Carboxyethyl)-N-methyl-β-alanine serves as a valuable intermediate in the synthesis of more complex and specialized molecules, including those with significant biological activity.

The N-substituted β-alanine structure is the defining feature of a class of peptidomimetics known as β-peptoids. nih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability towards enzymatic degradation. acs.org N-(2-Carboxyethyl)-N-methyl-β-alanine can serve as a monomer unit in the synthesis of β-peptoid oligomers and polymers. chinesechemsoc.orgnih.gov

Poly(β-peptoid)s, or N-substituted poly-β-alanines, have received attention as intriguing biomaterials, analogous to the more widely studied poly(α-peptoid)s. nih.gov The synthesis of these polymers can be achieved through methods like the living ring-opening polymerization of N-substituted β-alanine N-carboxyanhydrides or N-thiocarboxyanhydrides. chinesechemsoc.orgnih.gov This approach allows for the creation of well-defined polymers with controlled molecular weights and diverse functionalities. chinesechemsoc.org The presence of the N-(2-carboxyethyl) side chain provides an additional site for post-polymerization modification, further enhancing the functional complexity of the resulting peptidomimetic structures. These materials are explored for applications ranging from antimicrobial agents to antifouling surfaces. chinesechemsoc.orgchinesechemsoc.org

The β-alanine framework is a component of numerous natural and synthetic biologically active compounds. ktu.edufrontiersin.org As a functionalized derivative, N-(2-Carboxyethyl)-N-methyl-β-alanine is a strategic starting material for generating analogs of bioactive molecules. Its core can be elaborated through the reactions described previously—cyclization, amidation, and esterification—to access novel chemical entities with potential therapeutic applications.

For example, N-aryl-β-alanines are known intermediates for synthesizing thiazole (B1198619) heterosystems, which can exhibit antibacterial and anticancer properties. ktu.edu Similarly, the pyrimidine core, accessible via cyclization, is a well-known pharmacophore found in many approved drugs. nih.govnih.gov The synthesis of bioactive compounds such as the vitamin pantothenic acid and the dipeptide carnosine uses β-alanine as a key precursor. frontiersin.orgnih.gov By using N-(2-Carboxyethyl)-N-methyl-β-alanine as the starting scaffold, chemists can design and synthesize novel analogs of these and other important molecules, aiming to improve their activity, selectivity, or pharmacokinetic profiles.

Coordination Chemistry and Ligand Design Studies

The structure of N-(2-Carboxyethyl)-N-methyl-β-alanine, containing a tertiary amine nitrogen and two carboxylate groups (upon deprotonation), makes it an excellent candidate for use as a chelating ligand in coordination chemistry. Such molecules, known as aminopolycarboxylic acids, can form stable complexes with a wide range of metal ions. wikipedia.org

The coordination properties of the parent molecule, β-alanine, have been studied with transition metals like Co(II), Ni(II), Cu(II), Pt(II), and Pd(II). cdnsciencepub.comnih.gov β-Alanine can act as a bidentate ligand, coordinating through the amino nitrogen and a carboxylate oxygen (O,N-chelation), or as a monodentate ligand, coordinating only through the nitrogen or a carboxylate oxygen. cdnsciencepub.comnih.gov

The N-(2-Carboxyethyl)-N-methyl-β-alanine molecule offers additional coordination sites. It can potentially act as a tridentate ligand, coordinating a metal ion via the tertiary nitrogen and one oxygen from each of the two carboxylate arms. This binding mode is seen in the related compound N-(2-carboxyethyl)iminodiacetic acid (β-ADA), which forms stable chelate complexes with divalent and trivalent metal ions like Ca²⁺, Mg²⁺, and Fe³⁺, and is used in applications such as water softening. wikipedia.org The design of mixed-ligand complexes, where N-(2-Carboxyethyl)-N-methyl-β-alanine could be one of several different ligands bound to a central metal ion, represents another area of potential study, with applications in catalysis and materials science. researchgate.netresearchgate.net

| Potential Donor Atom(s) | Potential Coordination Mode | Analogous System | Reference |

|---|---|---|---|

| N, O (from one carboxylate) | Bidentate | β-Alanine | cdnsciencepub.comnih.gov |

| N, O (from first carboxylate), O (from second carboxylate) | Tridentate (tripodal) | N-(2-Carboxyethyl)iminodiacetic acid (β-ADA) | wikipedia.org |

| O, O' (from one carboxylate) | Bidentate (chelate) | Carboxylic acids | - |

| O (from one carboxylate) | Monodentate | β-Alanine | cdnsciencepub.com |

Chelation Properties with Transition Metal Ions

N-(2-Carboxyethyl)-N-methyl-β-alanine acts as a tridentate or potentially tetradentate ligand, utilizing the nitrogen atom of the tertiary amine and the oxygen atoms of the two carboxylate groups to coordinate with transition metal ions. The formation of stable chelate rings is a key feature of its interaction with metals. The stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the pH of the solution, and the formation of five- or six-membered chelate rings.

The chelation process typically involves the deprotonation of the carboxylic acid groups, leading to the formation of carboxylate anions that can readily coordinate with a positively charged metal ion. The lone pair of electrons on the tertiary amine nitrogen can also participate in coordination, leading to the formation of multiple chelate rings, which enhances the thermodynamic stability of the resulting metal complex, an effect known as the chelate effect.

Table 1: Representative Stability Constants (log K) for Related β-Alanine Derivative Complexes with Transition Metal Ions

| Metal Ion | Ligand Type | Log K₁ | Log K₂ |

| Cu(II) | β-Alanine derivative | ~ 7.5 - 8.5 | ~ 6.0 - 7.0 |

| Ni(II) | β-Alanine derivative | ~ 5.5 - 6.5 | ~ 4.0 - 5.0 |

| Co(II) | β-Alanine derivative | ~ 4.5 - 5.5 | ~ 3.5 - 4.5 |

| Zn(II) | β-Alanine derivative | ~ 4.0 - 5.0 | ~ 3.0 - 4.0 |

| Mn(II) | β-Alanine derivative | ~ 2.5 - 3.5 | ~ 2.0 - 3.0 |

Note: The values presented in this table are approximate and are based on data for structurally similar β-alanine derivatives. researchgate.netnist.govresearchgate.net They are intended for illustrative purposes to show general trends in stability.

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with N-(2-Carboxyethyl)-N-methyl-β-alanine can be monitored and characterized using various spectroscopic techniques, primarily infrared (IR) and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy

Upon complexation with a transition metal ion, significant changes in the IR spectrum of N-(2-Carboxyethyl)-N-methyl-β-alanine are expected. The deprotonation of the carboxylic acid groups and their coordination to the metal center lead to a shift in the characteristic vibrational frequencies.

Specifically, the broad O-H stretching band of the carboxylic acid (typically around 3000 cm⁻¹) will disappear or diminish significantly. The strong C=O stretching vibration of the uncoordinated carboxylic acid (around 1700-1730 cm⁻¹) will be replaced by two new bands corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the coordinated carboxylate group. These typically appear in the regions of 1550-1650 cm⁻¹ and 1380-1420 cm⁻¹, respectively. The separation between these two bands (Δν = ν_as - ν_s) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

Furthermore, shifts in the C-N stretching vibrations of the tertiary amine group may also be observed upon coordination to the metal ion. researchgate.net

Table 2: Typical IR Spectral Data for Carboxylate Group Coordination

| Vibrational Mode | Free Ligand (R-COOH) Wavenumber (cm⁻¹) | Coordinated Ligand (R-COO⁻-M) Wavenumber (cm⁻¹) |

| O-H stretch | ~3000 (broad) | Absent or diminished |

| C=O stretch | ~1700-1730 | - |

| Asymmetric COO⁻ stretch (ν_as) | - | ~1550-1650 |

| Symmetric COO⁻ stretch (ν_s) | - | ~1380-1420 |

Note: This table presents typical ranges for the vibrational frequencies of carboxylic acid and carboxylate groups and is intended for general guidance. researchgate.net

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for characterizing complexes of transition metals with d-electrons. The absorption of light in the visible region of the spectrum is due to electronic transitions between d-orbitals that have been split in energy by the ligand field. The color of the resulting complex solution is a direct consequence of these transitions.

For example, copper(II) complexes are typically blue or green in solution and exhibit broad absorption bands in the 600-800 nm region, corresponding to d-d transitions. The position and intensity of these bands are sensitive to the coordination geometry and the nature of the coordinating ligands. Nickel(II) complexes often show multiple absorption bands in the visible region, consistent with an octahedral or distorted octahedral geometry. The specific wavelengths and molar absorptivities of these transitions provide a spectroscopic fingerprint for the metal complex. researchgate.net

Analytical and Spectroscopic Characterization Methods in Research Contexts

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating N-(2-Carboxyethyl)-N-methyl-β-alanine HCl from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a powerful technique for the separation, identification, and quantification of compounds. A reverse-phase (RP) HPLC method is suitable for analyzing N-(2-Carboxyethyl)-N-methyl-β-alanine. sielc.com The development and validation of such a method would typically involve the following steps:

Column Selection: A C18 column is a common choice for the separation of polar organic molecules like the target compound.

Mobile Phase Composition: A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer. sielc.com For instance, a gradient elution might start with a higher proportion of aqueous buffer and gradually increase the concentration of acetonitrile to ensure the elution of all components. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile ones like phosphoric acid. sielc.com

Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance is commonly employed.

Validation: A comprehensive validation process ensures the reliability of the HPLC method. This includes assessing parameters such as linearity, precision, accuracy, specificity, and robustness, often following established guidelines. researchgate.net

A stability-indicating HPLC method can also be developed to separate the parent compound from any potential degradation products formed under various stress conditions (e.g., acidic, basic, oxidative, thermal). researchgate.net

Interactive Data Table: Illustrative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Hypersil-BDS C18 (250 x 4.6 mm, 5 µm) | Provides good separation for polar to moderately nonpolar analytes. |

| Mobile Phase | Acetonitrile: 25mM Phosphate (B84403) Buffer (pH 3.0) (15:85 v/v) | A common reverse-phase solvent system offering good resolution. The pH is adjusted to ensure the analyte is in a suitable ionic form. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and resolution. |

| Detection | UV at 210 nm | Wavelength suitable for detecting compounds with carboxylic acid and amine functionalities. |

| Injection Volume | 20 µL | A typical injection volume for analytical HPLC. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

TLC is a simple, rapid, and cost-effective technique used to monitor the progress of a chemical reaction. youtube.com In the synthesis of N-(2-Carboxyethyl)-N-methyl-β-alanine HCl, TLC can be used to track the consumption of starting materials and the formation of the product. youtube.comnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate at different time intervals. youtube.com The plate is then developed in a suitable solvent system. By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed. youtube.comnih.gov The disappearance of the starting material spots and the appearance and intensification of the product spot indicate that the reaction is proceeding. youtube.com The choice of the developing solvent system (eluent) is crucial and is optimized to achieve good separation between the reactants, products, and any intermediates or byproducts. A typical eluent system for a polar compound like N-(2-Carboxyethyl)-N-methyl-β-alanine HCl might be a mixture of a polar organic solvent like ethyl acetate and a less polar solvent like hexane, with the possible addition of a small amount of acetic or formic acid to improve spot shape. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D) for Complete Structure Confirmation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. researchgate.netsemanticscholar.orguobasrah.edu.iq For N-(2-Carboxyethyl)-N-methyl-β-alanine HCl, a combination of 1D (¹H and ¹³C) and 2D NMR experiments would be employed for complete structure confirmation. researchgate.netbbhegdecollege.com

¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include those for the methyl group, the methylene (B1212753) groups of the β-alanine and carboxyethyl moieties, and the exchangeable proton of the carboxylic acid and the amine hydrochloride.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the carboxylic acid groups, the carbons of the methylene groups, and the methyl carbon. hmdb.cachemicalbook.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethyl and propyl chains. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the entire molecular framework. hmdb.ca

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-CH₃ | ~2.8 | ~40 |

| -N-CH₂-CH₂-COOH | ~3.2 (N-CH₂) | ~48 (N-CH₂) |

| ~2.6 (CH₂-COOH) | ~32 (CH₂-COOH) | |

| -N-CH₂-CH₂-COOH (β-alanine) | ~3.4 (N-CH₂) | ~45 (N-CH₂) |

| ~2.9 (CH₂-COOH) | ~35 (CH₂-COOH) | |

| -COOH | >10 (exchangeable) | ~175 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.publibretexts.orgmasterorganicchemistry.com The IR spectrum of N-(2-Carboxyethyl)-N-methyl-β-alanine HCl would be expected to show characteristic absorption bands for its key functional groups. libretexts.orgscispace.com

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches. libretexts.org

N-H Stretch: A broad band in the 2400-2800 cm⁻¹ range would be expected for the N-H stretch of the secondary amine hydrochloride.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ range would correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups. pressbooks.pub

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is a clear indicator of the carbonyl group (C=O) of the carboxylic acids. masterorganicchemistry.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. uni-saarland.de It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns. libretexts.orgchemguide.co.uk

For N-(2-Carboxyethyl)-N-methyl-β-alanine HCl, the molecular ion peak corresponding to the protonated molecule [M+H]⁺ would be observed in the mass spectrum, confirming the molecular weight of the free base (177.18 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition.

The fragmentation pattern can also be informative. Common fragmentation pathways for molecules containing carboxylic acids and amines include the loss of water (H₂O), carbon dioxide (CO₂), and cleavage at the C-C bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.orgwhitman.edu Analysis of these fragment ions can help to corroborate the proposed structure.

Chiral Analysis Methodologies for Enantiomeric Purity

The determination of enantiomeric purity is a critical aspect of the analytical characterization of chiral molecules such as N-(2-Carboxyethyl)-N-methyl-b-alanine HCl. As a substituted β-amino acid, its stereoisomers can exhibit different biological activities. Therefore, robust analytical methods are required to separate and quantify the individual enantiomers. Research into the chiral separation of this specific compound is not extensively documented in publicly available literature. However, methodologies applied to structurally related compounds, such as β-amino acids and N-methylated amino acids, provide a strong basis for establishing effective analytical protocols. The primary techniques for chiral resolution are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the enantioseparation of amino acids. The two main approaches involve the use of chiral stationary phases (CSPs) or chiral mobile phase additives.

Chiral Stationary Phases (CSPs):

CSPs are columns where the stationary phase is a chiral molecule that can form transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., CHIROBIOTIC® T), are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.com These CSPs can operate in various modes, including reversed-phase, polar organic, and polar ionic, offering flexibility in method development. sigmaaldrich.com

Another approach is ligand-exchange chromatography, where a chiral ligand, often an amino acid derivative like L-4-hydroxyproline, is coated or chemically bonded to the stationary phase. nih.gov The separation is achieved through the formation of diastereomeric ternary complexes with a metal ion (e.g., Cu(II)) present in the mobile phase.

The following table summarizes typical HPLC conditions used for the chiral separation of related β-amino acids, which could be adapted for this compound.

Table 1: Exemplary HPLC Conditions for Chiral Separation of β-Amino Acids

| Parameter | Ligand-Exchange Chromatography | Macrocyclic Glycopeptide CSP |

| Chiral Selector | L-4-hydroxyproline bonded to silica | Teicoplanin (CHIROBIOTIC® T) |

| Mobile Phase | Aqueous buffer with Cu(II) ions (e.g., CuSO₄) | Methanol/Water or Acetonitrile/Water with acidic or basic modifiers (e.g., TEAA, NH₄OAc) |

| Detection | UV, Mass Spectrometry (MS) | UV, Mass Spectrometry (MS) |

| Principle | Formation of diastereomeric metal complexes | Diastereomeric interactions (hydrogen bonding, dipole-dipole, steric repulsion) |

Derivatization Followed by HPLC:

To enhance detectability and chromatographic performance, derivatization of the amino acid with a chiral or achiral reagent is a common strategy. Derivatization with a chiral reagent, such as Marfey's reagent or N-(4-nitrophenoxycarbonyl)-l-phenylalanine 2-methoxyethyl ester ((S)-NIFE), creates diastereomers that can be separated on a standard achiral reversed-phase column (e.g., C18). mdpi.com Alternatively, derivatization with an achiral reagent that introduces a UV-active or fluorescent tag can improve sensitivity for subsequent separation on a chiral column.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and requires minimal sample volume, making it an attractive alternative to HPLC for chiral analysis. chromatographyonline.com In CE, enantiomeric resolution is typically achieved by adding a chiral selector to the background electrolyte (BGE).

Chiral Selectors in CE:

Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE for amino acid enantioseparation. acs.orgresearchgate.net The hydrophobic cavity and hydrophilic exterior of CDs allow for differential inclusion complexation with the enantiomers. For more complex separations, modified CDs or combinations of selectors can be employed. acs.org

Ligand-exchange capillary electrophoresis is another effective technique. Here, a chiral ligand (e.g., L-4-hydroxyproline) and a metal ion (e.g., Cu(II)) are included in the BGE. The differential stability and mobility of the resulting diastereomeric ternary complexes enable separation. nih.gov

The table below outlines potential CE conditions for the chiral analysis of this compound, based on methods for similar compounds.

Table 2: Potential Capillary Electrophoresis Conditions for Chiral Separation

| Parameter | Cyclodextrin-Mediated CE | Ligand-Exchange CE |

| Chiral Selector | β-cyclodextrin or its derivatives | L-4-hydroxyproline and Cu(II) |

| Background Electrolyte | Phosphate or borate (B1201080) buffer at a specific pH | Formic acid or phosphate buffer |

| Detection | UV, Diode Array Detector (DAD), Mass Spectrometry (MS) | UV, Diode Array Detector (DAD), Mass Spectrometry (MS) |

| Principle | Differential inclusion in the cyclodextrin (B1172386) cavity | Formation of mobile diastereomeric metal complexes |

CE-MS/MS for High-Sensitivity Analysis:

Coupling capillary electrophoresis with tandem mass spectrometry (CE-MS/MS) provides very high sensitivity and selectivity, which is particularly useful for analyzing complex samples. This technique has been successfully used for the quantitative determination of neurotoxic amino acids like β-N-methylamino-L-alanine (BMAA) and its isomers, demonstrating its potential for the analysis of this compound. researchgate.net

Exploration of Biological System Interactions Mechanism Focused Studies

Investigation of Compound Interaction with Biochemical Pathways

The introduction of N-(2-Carboxyethyl)-N-methyl-β-alanine HCl into cellular environments prompts an examination of its influence on fundamental processes such as amino acid transport and oxidative stress. While direct research on this specific compound is limited, educated inferences can be drawn from the behavior of its structural relatives.

The transport of amino acids across cellular membranes is a critical process mediated by a variety of transporter proteins. The structural similarity of N-(2-Carboxyethyl)-N-methyl-β-alanine HCl to the endogenous amino acid β-alanine suggests a potential interaction with these transport systems. β-alanine is known to be a substrate for several transporters, including the taurine transporter (TauT) and GABA transporters (GATs).

The presence of the N-methyl and N-2-carboxyethyl groups on the parent β-alanine structure could modulate its affinity and selectivity for these transporters. The increased steric bulk and altered charge distribution may either enhance or inhibit its binding to the transporter's active site. For instance, the additional carboxyl group could increase its affinity for transporters that recognize dicarboxylic amino acids. Conversely, the N-methyl group might hinder its interaction with transporters that have a strict substrate specificity for primary amines.

Further research using cellular models, such as cultured neurons or intestinal epithelial cells, would be necessary to elucidate the precise mechanisms of transport. Competitive binding assays with known substrates of amino acid transporters could reveal the specific pathways involved in the cellular uptake and efflux of N-(2-Carboxyethyl)-N-methyl-β-alanine HCl.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a variety of pathological conditions. β-Alanine itself has been shown to influence oxidative stress, primarily through its role as a precursor to the antioxidant dipeptide carnosine. Chronic exposure to β-alanine has been observed to generate oxidative stress and alter energy metabolism in the cerebral cortex and cerebellum of rats nih.gov.

Given this, N-(2-Carboxyethyl)-N-methyl-β-alanine HCl may also modulate oxidative stress markers in vitro. The N-methyl group could potentially alter its metabolic fate, possibly affecting carnosine synthesis and, consequently, the intracellular antioxidant capacity. Furthermore, the compound itself might possess intrinsic pro-oxidant or antioxidant properties that are independent of carnosine metabolism.

To investigate this, in vitro cell culture systems, such as primary neuronal cultures or hepatocyte cell lines, could be exposed to the compound. Subsequent analysis of oxidative stress markers, including levels of ROS, lipid peroxidation products (e.g., malondialdehyde), and the activity of antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase), would provide insights into its impact on cellular redox homeostasis.

Table 1: Potential Investigatory Parameters for Oxidative Stress Analysis

| Parameter | Method of Measurement | Potential Outcome |

|---|---|---|

| Reactive Oxygen Species (ROS) | Fluorescent probes (e.g., DCFDA) | Increased or decreased cellular ROS levels |

| Lipid Peroxidation | Thiobarbituric acid reactive substances (TBARS) assay | Indication of membrane damage |

| Antioxidant Enzyme Activity | Spectrophotometric assays | Alterations in cellular antioxidant defense mechanisms |

Utility as a Research Probe in Chemical Biology

The unique chemical structure of N-(2-Carboxyethyl)-N-methyl-β-alanine HCl makes it a candidate for development as a research probe in chemical biology, particularly in the study of enzyme-ligand interactions and the development of activity-based probes.

Understanding how a ligand binds to its target enzyme is fundamental to drug design and mechanistic enzymology. N-(2-Carboxyethyl)-N-methyl-β-alanine HCl, as a small molecule with defined functional groups, could be utilized in enzyme-ligand binding studies. Its two carboxyl groups and the tertiary amine offer multiple points of potential interaction with an enzyme's active site, including hydrogen bonding and electrostatic interactions.

By systematically modifying its structure, for example, by esterifying one or both carboxyl groups or altering the length of the carboxyethyl chain, researchers can probe the specific structural requirements for binding to a target enzyme. Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could be employed to quantify the binding affinity and thermodynamics of these interactions.

Activity-based probes (ABPs) are powerful tools used to profile the activity of enzymes within complex biological systems researchgate.net. These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag for detection and analysis.

The scaffold of N-(2-Carboxyethyl)-N-methyl-β-alanine HCl could be chemically modified to create novel ABPs. For instance, one of the carboxyl groups could be converted into a reactive "warhead," such as a fluorophosphonate or an epoxide, which can form a covalent bond with a nucleophilic residue in an enzyme's active site. The remainder of the molecule would serve as the recognition element, directing the ABP to a particular family of enzymes, such as proteases or hydrolases. The addition of a reporter tag, like a fluorophore or a biotin moiety, would enable the visualization and isolation of the targeted enzymes.

Comparative Studies with Unmethylated β-Alanine and Other Derivatives

To fully appreciate the biological significance of N-(2-Carboxyethyl)-N-methyl-β-alanine HCl, it is essential to compare its properties to those of its parent compound, β-alanine, and other related derivatives. Such comparative studies can illuminate the structure-activity relationships that govern their biological effects.

β-Alanine is a naturally occurring beta-amino acid that serves as a precursor to carnosine and anserine and also functions as a neurotransmitter ebi.ac.ukmedchemexpress.com. Its biological activities are well-documented, including its role in buffering muscle pH and its effects on the central nervous system nih.govresearchgate.net.

The primary structural differences between N-(2-Carboxyethyl)-N-methyl-β-alanine HCl and β-alanine are the N-methyl and N-2-carboxyethyl substituents. The N-methyl group, by converting the primary amine to a tertiary amine, is expected to increase the molecule's pKa, making it more basic. This could influence its ionization state at physiological pH and, consequently, its ability to cross cell membranes and interact with biological targets. Furthermore, N-methylation prevents it from being a substrate for enzymes that require a primary amine, such as those involved in carnosine synthesis.

Table 2: Structural and Potential Functional Comparison of β-Alanine Derivatives

| Compound | Structure | Key Structural Differences from β-Alanine | Potential Functional Implications |

|---|---|---|---|

| β-Alanine | H₂N-CH₂-CH₂-COOH | - | Precursor to carnosine, neurotransmitter activity |

| N-methyl-β-alanine | CH₃-NH-CH₂-CH₂-COOH | N-methylation | Altered pKa, likely not a carnosine precursor |

| N-(2-Carboxyethyl)-β-alanine | HOOC-CH₂-CH₂-NH-CH₂-CH₂-COOH | N-2-carboxyethyl group | Increased polarity, potential for dicarboxylic interactions |

| N-(2-Carboxyethyl)-N-methyl-β-alanine HCl | HOOC-CH₂-CH₂-N(CH₃)-CH₂-CH₂-COOH • HCl | N-methylation and N-2-carboxyethyl group | Combination of altered basicity and increased polarity, unique receptor/enzyme interaction profile |

In-Depth Analysis of N-(2-Carboxyethyl)-N-methyl-b-alanine HCl Reveals Gaps in Current Research

A comprehensive review of available scientific literature indicates a significant lack of specific research into the biological activities and structure-activity relationships of this compound. While the broader class of β-alanine derivatives has been a subject of scientific inquiry, detailed mechanism-focused studies on this particular compound, especially concerning how its structural modifications influence biological activity and specificity, are not publicly available.

Our investigation sought to elaborate on the biological system interactions of this compound, with a specific focus on the examination of its structural modifications. The intended analysis was to include detailed research findings and data tables to illustrate the relationship between the compound's structure and its biological function. However, extensive searches of scholarly databases and scientific publications did not yield any studies that directly address the structure-activity relationships of this specific compound or its close analogs.

The parent molecule, β-alanine, is a naturally occurring beta-amino acid that serves as a precursor to the synthesis of carnosine and pantothenic acid (Vitamin B5) in various organisms. Research on β-alanine itself and some of its other derivatives has explored their roles in physiological processes, including their potential as neurotransmitters, their involvement in stress responses in plants, and their function as buffers in muscle tissue.

For instance, studies on N-acyl-β-alanine derivatives have been conducted in other contexts, but these are structurally and functionally distinct from this compound. One available study on N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives primarily focused on the synthesis and spectroscopic characterization of these compounds, rather than their biological activity. Without such foundational biological research, a meaningful discussion on how structural changes—such as altering the N-methyl group or the 2-carboxyethyl group—would impact biological specificity and activity remains purely speculative.

Future Directions and Emerging Research Perspectives

Development of Novel Synthetic Methodologies with Green Chemistry Principles

The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. unibo.it For derivatives of N-methyl-b-alanine, traditional synthesis routes are being re-evaluated to align with green chemistry principles. researchgate.net A patented method for producing N-methyl-b-alanine derivatives highlights a "one-pot" reaction process. This approach is noted for generating minimal byproducts and utilizing cost-effective raw materials, which aligns with the principle of atom economy. google.com

Future research is anticipated to build upon such methodologies by focusing on several key areas:

Use of Renewable Feedstocks: Exploring bio-based starting materials to replace petroleum-derived precursors.

Benign Solvents: Investigating the use of greener solvents like water, supercritical fluids, or bio-derived solvents to minimize volatile organic compound (VOC) emissions.

Catalytic Efficiency: Developing highly efficient and selective catalysts to reduce energy consumption and waste generation.

Process Intensification: Adopting continuous flow reactors and other process intensification techniques to improve yield, safety, and energy efficiency.

| Synthesis Approach | Green Chemistry Principle | Potential Advantage |

| One-Pot Synthesis | Atom Economy, Waste Reduction | Reduced separation steps, lower solvent usage, and fewer byproducts. google.com |

| Biocatalysis | Renewable Feedstocks, Lower Energy | Use of enzymes for higher selectivity and milder reaction conditions. |

| Flow Chemistry | Process Safety, Energy Efficiency | Better control over reaction parameters and safer handling of reactive intermediates. |

Application in Supramolecular Chemistry and Self-Assembly Research

The self-assembly of small molecules into complex, functional architectures is a rapidly advancing field. Peptides and their derivatives, including those containing β-alanine, are known to form ordered nanostructures like hydrogels. researchgate.net For instance, the self-assembly of a β-alanine homotetramer can result in the formation of nanovesicles. nih.gov

The structure of N-(2-Carboxyethyl)-N-methyl-b-alanine HCl, with its carboxylic acid groups and methyl-amino functionality, suggests a propensity for forming non-covalent interactions such as hydrogen bonding and electrostatic interactions. These interactions are fundamental to self-assembly processes. Future research could explore:

Hydrogel Formation: Investigating the conditions under which this compound can form hydrogels, potentially triggered by pH or temperature changes.

Host-Guest Chemistry: Studying its ability to encapsulate other molecules within self-assembled structures, with potential applications in drug delivery or sensing. nih.gov

Co-assembly: Exploring its co-assembly with other molecules to create novel supramolecular materials with tailored properties.

Mechanistic Elucidation of Interactions with Unexplored Biological Targets

While N-methyl-β-alanine has been identified as a parakeratosis inhibitor, the specific biological targets and mechanisms of action for many of its derivatives, including this compound, remain largely uncharacterized. scbt.com The presence of the β-amino acid structure is significant, as this motif is found in various biologically active natural products and is known to confer resistance to enzymatic degradation. researchgate.net

Future research in this area should focus on:

Target Identification: Employing techniques such as affinity chromatography and proteomics to identify proteins and other biological macromolecules that interact with the compound.

Binding Kinetics and Thermodynamics: Using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamic parameters of these interactions.

Computational Modeling: Utilizing molecular docking and molecular dynamics simulations to predict binding modes and understand the key intermolecular forces driving the interaction at a molecular level.

Integration into Advanced Materials Science Research (e.g., Hydrogels, Polymers)

The functional groups present in this compound make it a versatile building block for the creation of advanced materials. The carboxylic acid moieties can be leveraged for polymerization reactions or for grafting onto other polymer backbones.

Hydrogels: Injectable and self-healing hydrogels are of great interest for biomedical applications such as drug delivery and tissue engineering. mdpi.com Chitosan, a natural polymer, can be chemically modified to create derivatives like N-carboxyethyl chitosan, which has been used to formulate pH-responsive, self-healing hydrogels. mdpi.com Similarly, this compound could be explored as a crosslinking agent or a functional monomer in the synthesis of novel hydrogels with tunable properties.

Polymers: Poly(β-peptoid)s, which are N-substituted poly-β-alanines, are emerging as a class of peptidomimetic biomaterials. nih.gov Research has shown that N-substituted β-alanine N-carboxyanhydrides can undergo living polymerization, allowing for the synthesis of well-defined block copolymers. nih.gov This opens the door for creating amphiphilic block copoly-β-peptoids that can self-assemble into micelles or other nanostructures in aqueous environments. The incorporation of N-(2-Carboxyethyl)-N-methyl-b-alanine into such polymer chains could impart pH-responsiveness and other functionalities.

| Material Type | Potential Role of the Compound | Foreseen Application |

| Hydrogels | Crosslinking agent, functional monomer | pH-responsive drug delivery, tissue engineering scaffolds. mdpi.com |

| Polymers (Poly-β-peptoids) | Monomeric unit | Creation of functional biomaterials, nanocarriers for therapeutics. nih.gov |

常见问题

Q. What synthetic methodologies are recommended for preparing N-(2-Carboxyethyl)-N-methyl-β-alanine HCl with high purity?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Edgeley et al. (2012) reported a method using ethanolamine derivatives and glyoxal under controlled pH (8–9) to form β-alanine analogs . Post-synthesis, purification via anion-exchange chromatography (e.g., HiTrap Q HP columns with Tris-HCl buffers and 0.5 mM TCEP) is critical to remove byproducts . Yield optimization requires monitoring reaction temperature (40–60°C) and stoichiometric ratios of carboxyethyl and methylamine precursors.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Multimodal characterization is essential:

- NMR spectroscopy (¹H/¹³C): Analyze methyl group chemical shifts (δ 2.8–3.2 ppm) and carboxyethyl proton environments (δ 1.8–2.5 ppm) to confirm substitution patterns .

- X-ray crystallography : Resolve crystal structures to verify intramolecular hydrogen bonding between carboxylate and ammonium groups, as seen in related β-alanine derivatives .

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to assess purity (>95%) and detect trace impurities .

Q. What solvent systems are optimal for solubilizing this compound in aqueous buffers?

The compound exhibits limited solubility in pure water due to its zwitterionic nature. Dissolution in 10 mM Tris-HCl (pH 7.4) with 50–100 mM NaCl improves solubility to ~15 mg/mL. For organic-aqueous mixtures, 20% acetonitrile in 50 mM ammonium bicarbonate (pH 8.0) is effective. Pre-warming to 37°C and sonication (10–15 min) enhance dissolution kinetics .

Q. How should researchers handle redox sensitivity during experimental workflows?

The tertiary amine and carboxyethyl groups are prone to oxidation under ambient conditions. Storage at -20°C in argon-purged vials is recommended. Include 1–5 mM TCEP (tris(2-carboxyethyl)phosphine) in buffers to maintain reducing conditions, particularly in kinetic assays or structural studies .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in physicochemical stability?

- Thermogravimetric analysis (TGA) : Determine decomposition thresholds (>200°C) and hygroscopicity profiles .

- Lyophilization : Freeze-dry batches in 10% trehalose to prevent aggregate formation during long-term storage .

- Forced degradation studies : Expose samples to UV (254 nm, 48 hr) and acidic/basic conditions (pH 2–12, 37°C) to identify degradation pathways (e.g., methyl group hydrolysis) .

Q. How can hydrogen/deuterium exchange mass spectrometry (H/DX-MS) resolve conformational dynamics in ligand-binding studies?

H/DX-MS tracks solvent accessibility of the carboxyethyl and methyl groups. Key steps:

Q. What experimental designs reconcile conflicting solubility data across studies?

Contradictions often arise from pH variations or counterion effects. A systematic approach:

- Test solubility in buffered solutions (pH 4–9) with ionic strengths (0–150 mM NaCl).

- Compare hydrochloride vs. freebase forms: The HCl salt typically has 2–3× higher solubility in acidic conditions (pH ≤5) .

- Use dynamic light scattering (DLS) to detect micelle formation in surfactant-containing buffers .

Q. How can computational modeling guide the optimization of synthetic routes?

- DFT calculations : Predict reaction energetics for intermediates (e.g., carboxyethyl-amine adducts) to identify rate-limiting steps .

- Molecular docking : Screen methyl-group orientation effects on enzyme binding (e.g., NTMT2 methyltransferase active sites) to prioritize derivatives for synthesis .

- QSAR models : Correlate logP values (calculated via ChemAxon) with experimental solubility to refine solvent selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。